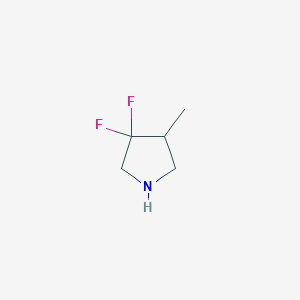

3,3-Difluoro-4-methylpyrrolidine

描述

Significance of Fluorinated Pyrrolidine (B122466) Scaffolds in Modern Organic and Medicinal Chemistry

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that serves as a cornerstone scaffold in the design of many biologically active compounds. vjs.ac.vnresearchgate.net Its prevalence in medicinal chemistry is due to several advantageous features. The non-planar, puckered nature of the sp³-hybridized ring allows for a greater three-dimensional exploration of chemical space compared to flat, aromatic systems. vjs.ac.vn This three-dimensionality, along with the presence of stereocenters, enables the precise spatial orientation of substituents, which is crucial for selective interaction with biological targets like enzymes and receptors. researchgate.net

The strategic incorporation of fluorine atoms into the pyrrolidine scaffold further enhances its value as a building block in drug discovery. nih.gov Fluorination can profoundly alter a molecule's physicochemical properties in beneficial ways. nih.gov For instance, the introduction of fluorine can increase a compound's lipophilicity, which may improve its ability to cross cell membranes. ossila.comsigmaaldrich.com Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug, leading to a longer duration of action. koreascience.kr The 3,3-difluoro substitution pattern on the pyrrolidine ring is of particular interest as it introduces a gem-difluoro group that can act as a bioisostere for a carbonyl group and can significantly influence the conformation of the ring and the basicity of the nitrogen atom. This has led to the use of 3,3-difluoropyrrolidine (B39680) derivatives in the development of potent enzyme inhibitors, such as those for dipeptidyl peptidase IV (DPP-IV). sigmaaldrich.comresearchgate.net

Historical Context of Strategic Fluorine Introduction in Bioactive Molecules

The journey of fluorine in medicinal chemistry is a fascinating narrative of scientific progress. Following the challenging isolation of elemental fluorine by Henri Moissan in 1886, the highly reactive nature of the element posed significant hurdles for early organic chemists. bldpharm.comnih.govnih.gov The initial synthesis of organofluorine compounds was a gradual process, but the unique properties they exhibited quickly sparked interest. bldpharm.com

By the mid-20th century, the strategic incorporation of fluorine into bioactive molecules had become a powerful tool in drug design. myskinrecipes.com Researchers discovered that replacing hydrogen with fluorine, an atom of similar size, could dramatically alter electronic properties without adding significant steric bulk. nih.gov This led to breakthroughs in various therapeutic areas. For example, fluorinated steroids were developed with enhanced anti-inflammatory potency, and the introduction of fluorine into anesthetics resulted in safer, non-flammable agents. myskinrecipes.com Today, it is estimated that approximately 20-25% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its profound impact on modern medicine. sigmaaldrich.comorgsyn.org This widespread use underscores the established role of fluorine in modulating drug properties, including metabolic stability, binding affinity, and bioavailability. google.com

Scope and Research Focus on 3,3-Difluoro-4-methylpyrrolidine and its Derivatives

While the broader class of fluorinated pyrrolidines has been the subject of considerable research, specific investigations into this compound are less documented in publicly available literature. The compound is commercially available, typically as its hydrochloride salt, which suggests its primary role as a specialized building block for chemical synthesis. myskinrecipes.com

The research focus for this compound and its derivatives can be inferred from the well-established applications of the parent 3,3-difluoropyrrolidine scaffold. nih.govossila.comsigmaaldrich.com This scaffold is a key component in the synthesis of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-IV) and dual leucine (B10760876) zipper kinase (DLK). sigmaaldrich.com Therefore, it is plausible that the research involving this compound is directed towards creating novel enzyme inhibitors and other bioactive molecules.

The key structural difference—the methyl group at the 4-position—provides a critical vector for structure-activity relationship (SAR) studies. The addition of a methyl group can influence the molecule's conformational preferences and its interactions with a biological target. ebi.ac.uk Researchers would likely focus on synthesizing derivatives of this compound to explore how this specific substitution pattern affects potency, selectivity, and pharmacokinetic properties compared to the unsubstituted parent compound. The synthesis would likely involve multi-step sequences, potentially starting from a 4-methyl-substituted pyrrolidone or using cyclization strategies that install the methyl group early in the process, analogous to methods used for similar fluorinated heterocycles. koreascience.krnih.gov

Data Tables

Table 1: Physicochemical Properties of 3,3-Difluoropyrrolidine and its Hydrochloride Salt

| Property | 3,3-Difluoropyrrolidine | 3,3-Difluoropyrrolidine Hydrochloride |

| Molecular Formula | C₄H₇F₂N | C₄H₈ClF₂N |

| Molecular Weight | 107.10 g/mol | 143.56 g/mol |

| CAS Number | 316131-01-8 | 163457-23-6 |

| Physical Form | Not specified | Solid |

| Melting Point | Not specified | 133-136 °C |

| pKa (Basic) | 7.5 | Not applicable |

Data sourced from PubChem and commercial supplier catalogs. nih.govsigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

3,3-difluoro-4-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c1-4-2-8-3-5(4,6)7/h4,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVCPSBRCPBAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Difluoro 4 Methylpyrrolidine and Its Analogs

De Novo Synthetic Approaches for Fluorinated Pyrrolidine (B122466) Cores

The construction of the fluorinated pyrrolidine ring from acyclic precursors can be achieved through either linear or convergent strategies. These de novo approaches are fundamental in creating the core scaffold, which can be further functionalized.

Multi-Step Linear Syntheses

Linear synthetic sequences involve the stepwise construction of the target molecule from a starting material, where each step sequentially modifies the structure. A practical and cost-effective synthesis for the parent 3,3-difluoropyrrolidine (B39680) has been reported, which exemplifies this approach and can be adapted for substituted analogs like 3,3-difluoro-4-methylpyrrolidine nih.gov.

One established multi-step synthesis begins with commercially available starting materials and proceeds through several key transformations. For instance, a synthesis of 3,3-difluoropyrrolidine hydrochloride involves the isolation of two key intermediates through efficient telescoped processes. The initial steps focus on constructing a 2,2-difluorosuccinic acid derivative, which is then subjected to cyclization to form an N-benzyl-3,3-difluoropyrrolidinone. The final steps typically involve reduction of the lactam functionality to yield the desired pyrrolidine ring nih.gov. A similar strategy could be envisioned for this compound, starting from an appropriately substituted precursor like 3-methyl-2,2-difluorosuccinic acid.

A representative linear synthesis for the parent compound is outlined below:

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Claisen Rearrangement & Oxidation | Ru(VIII) catalyst | 2,2-Difluorosuccinic acid |

| 2 | Cyclization | Benzylamine | N-benzyl-3,3-difluoropyrrolidinone |

| 3 | Reduction | BH₃·Me₂S | 3,3-Difluoropyrrolidine |

This linear approach, while often involving several steps, allows for the systematic construction and purification of intermediates, ensuring the final product's quality.

Convergent Synthetic Pathways

In this pathway, the azomethine ylide, a three-atom component, is typically generated in situ and reacts with a 1,1-difluoroalkene dipolarophile. This reaction efficiently constructs the five-membered pyrrolidine ring with the gem-difluoro group already installed at the 3-position. The substituents on both the azomethine ylide and the difluoroalkene can be varied to produce a diverse range of substituted pyrrolidines. For the synthesis of this compound, a 1,1-difluoro-2-propene derivative would serve as the dipolarophile.

The key advantage of this convergent approach is the rapid assembly of the complex pyrrolidine core in a single step. The reaction can often be catalyzed by metal complexes, such as those of copper(I), which can also induce stereoselectivity nih.gov.

| Reactant 1 (Azomethine Ylide Precursor) | Reactant 2 (Difluoroalkene) | Catalyst/Conditions | Product |

| Imino ester | 1,1-Difluorostyrene | Cu(CH₃CN)₄PF₆ / (S)-DTBM-segphos, Toluene, 80 °C | Enantioenriched 3,3-difluoropyrrolidine derivative |

This method provides a powerful and flexible route to variously substituted 3,3-difluoropyrrolidines and is amenable to the development of stereoselective variants nih.gov.

Stereoselective Synthesis of this compound and Chiral Analogs

The biological activity of pyrrolidine derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of chiral this compound and its analogs is of paramount importance. These methods aim to control the relative and absolute configuration of the stereocenters within the molecule.

An enantioselective synthesis of (R)-4,4-difluoropyrrolidin-3-ol has been developed, showcasing strategies to introduce chirality into the 3,3-difluoropyrrolidine scaffold nih.gov. One approach utilizes a chiral pool starting material, L-(+)-tartaric acid, to establish the desired stereochemistry early in the synthesis. An alternative and more flexible route involves the assembly of the pyrrolidine ring containing the gem-difluoro moiety, followed by a stereoselective reduction of a ketone precursor. This key step can be accomplished using an iridium-diamine-catalyzed asymmetric transfer hydrogenation, which efficiently introduces the hydroxyl group with high enantioselectivity nih.gov. While this example leads to a 4-hydroxy analog, the principle can be extended to the synthesis of 4-methyl derivatives through stereoselective alkylation or by starting with chiral precursors containing the methyl group.

Furthermore, the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with 1,1-difluoroalkenes has proven to be a highly effective method for the enantioselective synthesis of 3,3-difluoropyrrolidines nih.gov. By employing chiral ligands, such as (S)-DTBM-segphos, this reaction can proceed with high yields and excellent stereoselectivities, often achieving high diastereomeric ratios and enantiomeric excesses nih.gov. This method allows for the direct construction of enantioenriched fluorinated pyrrolidines from achiral precursors.

| Reaction | Chiral Catalyst/Auxiliary | Product | Stereoselectivity |

| Asymmetric Transfer Hydrogenation | Iridium-diamine complex | (R)-4,4-Difluoropyrrolidin-3-ol | High enantioselectivity |

| Asymmetric [3+2] Cycloaddition | Cu(I) / (S)-DTBM-segphos | Chiral 3,3-difluoropyrrolidines | up to >20:1 dr, 97% ee nih.gov |

These stereoselective strategies are crucial for accessing specific isomers of this compound for biological evaluation.

Specialized Fluorination Techniques for Pyrrolidine Scaffolds

Instead of building the fluorinated pyrrolidine ring from scratch, another common strategy involves the introduction of fluorine atoms onto a pre-existing pyrrolidine or pyrrolidinone scaffold. This often requires specialized fluorination reagents and techniques.

Introduction of Geminal Difluoromethylene Moieties

The most direct method for installing a geminal difluoro group is the deoxyfluorination of a corresponding ketone. A pyrrolidin-3-one precursor, which can be synthesized through various established routes, can be converted to the 3,3-difluoropyrrolidine target using a deoxyfluorinating agent.

Commonly used reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogs, such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride). These reagents effectively replace the carbonyl oxygen with two fluorine atoms. The reaction mechanism involves the activation of the carbonyl group by the fluorinating agent, followed by nucleophilic attack of fluoride and subsequent elimination to form the gem-difluoride.

| Precursor | Fluorinating Reagent | Product |

| N-Boc-4-methylpyrrolidin-3-one | Deoxo-Fluor® | N-Boc-3,3-difluoro-4-methylpyrrolidine |

| 1-Benzyl-4-hydroxypyrrolidin-2-one (after oxidation) | Deoxo-Fluor® | 1-Benzyl-3,3-difluoropyrrolidin-2-one |

This method is particularly useful for late-stage fluorination and for accessing a variety of N-protected 3,3-difluoropyrrolidine derivatives.

Bromofluorination and Related Halogen-Fluorine Exchange Reactions

An alternative approach to constructing the 3,3-difluoropyrrolidine core involves the initial introduction of a bromine and a fluorine atom across a double bond, followed by subsequent chemical manipulations. The bromofluorination of an appropriate alkenyl precursor, such as an N-protected allylamine, can be achieved using a source of electrophilic bromine (e.g., N-bromosuccinimide, NBS) and a nucleophilic fluoride source (e.g., triethylamine trihydrofluoride, Et₃N·3HF).

This reaction proceeds via a bromonium ion intermediate, which is then opened by a fluoride ion. The resulting bromofluorinated intermediate can then undergo cyclization to form a 3-bromo-4-fluoropyrrolidine derivative. To obtain the final 3,3-difluoro product, a second fluorine atom must be introduced, typically through a halogen-exchange reaction. This can be challenging and may require harsh conditions or specialized reagents.

A more direct route to a difluorinated product can sometimes be achieved through a two-step process involving the synthesis of a 3,3-dihalopyrrolidine (e.g., dibromo- or dichloro-) followed by a halogen-fluorine exchange (Halex) reaction. This exchange is typically performed using a fluoride source such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst to enhance reactivity.

| Reaction Sequence | Key Reagents | Intermediate/Product |

| 1. Bromofluorination of an alkenyl azide | NBS, Et₃N·3HF | Bromofluoroalkyl azide |

| 2. Reduction and Cyclization | H₂, Pd/C | 3-Bromo-4-fluoropyrrolidine |

| 1. Dihalogenation of a pyrrolidinone | PCl₅ or PBr₃ | 3,3-Dihalopyrrolidinone |

| 2. Halogen-Fluorine Exchange | KF, phase-transfer catalyst | 3,3-Difluoropyrrolidinone |

These specialized techniques provide alternative entries to the 3,3-difluoropyrrolidine scaffold, leveraging different starting materials and reaction pathways.

Advanced Synthetic Techniques and Process Optimization

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering numerous advantages over traditional batch processing. acs.org These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety profiles when handling hazardous reagents or intermediates, and straightforward scalability. mdpi.com The application of flow reactors to the synthesis of heterocyclic compounds, including pyrrolidines, has been an area of active research. unimi.it

The synthesis of pyrrolidine derivatives in continuous flow often involves the generation of reactive intermediates, such as azomethine ylides, and their subsequent cycloaddition reactions. researchgate.net For instance, the 1,3-dipolar cycloaddition of an azomethine ylide with a fluorinated alkene is a viable route to fluorinated pyrrolidines. researchgate.net In a flow setup, the short residence times and efficient mixing can lead to higher yields and selectivities compared to batch conditions.

While a specific continuous flow synthesis for this compound has not been extensively detailed in the literature, the principles can be applied to its synthesis. A hypothetical flow process could involve the continuous generation of a suitable precursor, followed by a fluorination step and subsequent cyclization in a series of interconnected reactors. The modular nature of flow chemistry allows for the integration of in-line purification and analysis, streamlining the entire manufacturing process. unimi.it

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Heterocyclic Compounds

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. |

| Mass Transfer | Can be limited by stirring efficiency. | Enhanced due to small reactor dimensions and efficient mixing. |

| Safety | Higher risk with hazardous reagents due to large volumes. | Inherently safer due to small reaction volumes at any given time. |

| Scalability | Often requires re-optimization of reaction conditions. | More straightforward scale-up by numbering-up or longer run times. |

| Process Control | Less precise control over reaction parameters. | Precise and automated control over temperature, pressure, and time. |

The principles of green chemistry provide a framework for designing chemical processes that minimize their environmental impact. rsc.org The synthesis of fluorinated compounds, which can involve hazardous reagents and generate significant waste, is a prime area for the application of these principles. nih.gov

Key green chemistry principles relevant to the production of this compound and its analogs include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, cycloaddition reactions are inherently atom-economical.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. This includes the use of organocatalysts and transition-metal catalysts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted organic synthesis (MAOS) is another technique that can improve energy efficiency by significantly reducing reaction times. nih.gov

A notable example of a greener approach to fluorinated heterocycles is the use of biosourced starting materials. For instance, levulinic acid, a bio-based chemical, can be used as a precursor for pyrrolidone derivatives in highly selective reactions with low E-factors (a measure of waste generated). rsc.org While not a direct synthesis of the target compound, this demonstrates the potential for incorporating renewable feedstocks in the synthesis of related structures.

Table 2: Application of Green Chemistry Principles in Pyrrolidine Synthesis

| Green Chemistry Principle | Application in Fluorinated Pyrrolidine Synthesis |

| Prevention of Waste | Optimizing reactions to achieve high yields and selectivity. |

| Atom Economy | Employing cycloaddition and rearrangement reactions. |

| Less Hazardous Chemical Syntheses | Using less toxic fluorinating agents and avoiding hazardous solvents. |

| Catalysis | Utilizing organocatalysts or transition metal catalysts to reduce reagent waste. |

| Design for Energy Efficiency | Implementing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. |

| Use of Renewable Feedstocks | Exploring synthetic routes starting from bio-based materials. |

Organometallic Reagents and Catalysis in Pyrrolidine Annulation and Derivatization

Organometallic reagents and catalysts play a crucial role in the formation (annulation) and functionalization (derivatization) of the pyrrolidine ring. harvard.eduresearchgate.net These methods offer high levels of control over stereochemistry and allow for the introduction of a wide range of substituents.

The synthesis of 3,3-difluoropyrrolidines can be achieved from 4,4-disubstituted-3-oxopyrrolidones. These precursors can be fluorinated using diethylaminosulfur trifluoride (DAST), a common reagent for converting ketones to geminal difluorides. chemrxiv.orgchemrxiv.org The synthesis of the 3-oxopyrrolidone precursors can be accomplished through multi-step procedures from commercially available starting materials. chemrxiv.org

Another powerful method for constructing the fluorinated pyrrolidine ring is the 1,3-dipolar cycloaddition of an azomethine ylide with a fluorinated alkene. This approach allows for the direct incorporation of fluorine atoms into the pyrrolidine scaffold. For example, the reaction of an azomethine ylide with vinyl fluorides or vinyl difluorides can produce 3-fluoropyrrolidines and 3,3-difluoropyrrolidines, respectively. researchgate.net

Transition metal catalysis is widely employed for the derivatization of the pyrrolidine ring. Copper-catalyzed intramolecular C-H amination of N-fluoroamides provides an efficient route to pyrrolidines. acs.org This method involves the direct conversion of a C-H bond to a C-N bond, offering a highly atom-economical approach to cyclization. Furthermore, transition metal-catalyzed C-H functionalization can be used to introduce substituents at various positions on the pyrrolidine ring, providing access to a diverse range of analogs. organic-chemistry.orgrsc.org

Organocatalysis has also emerged as a powerful tool in the asymmetric synthesis of substituted pyrrolidines. Chiral pyrrolidine-based organocatalysts can be used to control the stereochemistry of key bond-forming reactions, leading to the enantioselective synthesis of complex pyrrolidine derivatives. unibo.itmdpi.com

Table 3: Selected Catalytic Methods in Fluorinated Pyrrolidine Synthesis

| Reaction Type | Catalyst/Reagent | Substrate | Product | Reference |

| Geminal Difluorination | Diethylaminosulfur trifluoride (DAST) | 3-Oxopyrrolidone | 3,3-Difluoropyrrolidine | chemrxiv.orgchemrxiv.org |

| [3+2] Cycloaddition | Azomethine ylide | Vinyl difluoride | 3,3-Difluoropyrrolidine | researchgate.net |

| Intramolecular C-H Amination | Copper(I) complex | N-Fluoroamide | Pyrrolidine | acs.org |

| Asymmetric Michael Addition | Chiral pyrrolidine-based organocatalyst | α,β-Unsaturated compound and aldehyde | Substituted pyrrolidine | mdpi.com |

Chemical Reactivity and Derivatization Strategies for 3,3 Difluoro 4 Methylpyrrolidine

Reactivity Profiles of the Pyrrolidine (B122466) Ring System with Geminal Difluorination

The presence of a gem-difluoro group at the C3 position of the pyrrolidine ring significantly modifies its chemical reactivity compared to its non-fluorinated counterpart. The two fluorine atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect deactivates the carbon atom to which they are attached (C3) and influences the adjacent positions.

The introduction of the CF2 group generally increases the metabolic stability of the molecule. nih.gov The carbon-fluorine bond is exceptionally strong, making the C3 position resistant to metabolic oxidation. This increased stability is a desirable trait in drug design. The electron-withdrawing nature of the CF2 group also lowers the basicity of the pyrrolidine nitrogen, which has a reported pKa of 7.5 for the parent 3,3-difluoropyrrolidine (B39680). nih.gov

The synthesis of related 3,3-difluorinated heterocycles often involves building the ring system with the fluorine atoms already in place, as direct fluorination of a pre-formed pyrrolidine can be challenging. acs.org For instance, the synthesis of 3,3-difluoro-2-pyrrolidone derivatives has been achieved through the cyclization of ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate with primary amines. koreascience.kr Similarly, strategies for creating 4-substituted 3,3-difluoropiperidines have involved the 1,4-addition of ethyl bromodifluoroacetate to activated alkenes, followed by cyclization steps. nih.gov These synthetic approaches highlight that reactions often occur at positions other than the fluorinated carbon, utilizing functional groups introduced elsewhere on the scaffold.

Substituent Effects on Molecular Properties and Reaction Selectivity

The methyl group at C4 is an electron-donating group, which can partially counteract the inductive effect of the gem-difluoro group. This electronic balance influences not only the basicity of the nitrogen atom but also the reactivity of the C2 and C5 positions, which are often sites for further functionalization. Studies on functionalized pyrrolidines have shown that substituents can dramatically alter electronic properties and conductivity. researchgate.net For example, the introduction of fluorine atoms into pyrrolidine rings has been shown to be crucial for the antifungal activity of certain compounds, demonstrating a profound substituent effect on biological properties. nih.gov

In synthetic transformations, the nature of substituents guides reaction selectivity. The synthesis of 4-substituted 3,3-difluoropiperidines, a closely related system, demonstrates that the choice of starting materials with pre-installed substituents is a key strategy for building molecular diversity. nih.gov The reactions proceed to build the heterocyclic core around these existing functionalities.

Table 1: Influence of Substituent Electronic Effects on the Pyrrolidine Ring

| Substituent Type at C4 | Example | Electronic Effect | Influence on Ring Reactivity |

|---|---|---|---|

| Electron-Donating | -CH₃ (Methyl) | Inductive (+I), Hyperconjugation | Increases electron density at adjacent carbons, may slightly increase nitrogen basicity relative to the unsubstituted difluoropyrrolidine. |

| Electron-Withdrawing | -CO₂Et (Ester) | Inductive (-I), Mesomeric (-M) | Decreases electron density significantly, reduces nitrogen basicity, can activate adjacent C-H bonds for deprotonation. |

Stereochemical Considerations in the Functionalization of 3,3-Difluoro-4-methylpyrrolidine

The presence of a stereocenter at the C4 position in this compound introduces significant stereochemical considerations for any subsequent functionalization. Reactions at other positions on the pyrrolidine ring will proceed diastereoselectively, with the existing methyl group directing the approach of incoming reagents.

The development of stereoselective methods for synthesizing functionalized pyrrolidines is a major focus of modern organic chemistry. rsc.orgresearchgate.net Asymmetric synthesis strategies are crucial for accessing enantiomerically pure fluorinated pyrrolidines, which are valuable building blocks for pharmaceuticals. researchgate.netmdpi.comrsc.org For example, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides have been used to produce chiral 3,3-difluoropyrrolidinyl derivatives with excellent stereoselectivities. nih.gov In these reactions, a chiral ligand on the metal catalyst controls the facial selectivity of the cycloaddition, leading to high enantiomeric excess (ee) and diastereomeric ratios (dr).

Another powerful strategy involves the rearrangement of chiral azetidines to form 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity (dr >99/1). nih.gov This approach demonstrates that existing stereocenters can be used to control the formation of new ones during ring-expansion reactions. An efficient synthesis of highly functionalized proline derivatives has also been developed using a cascade reaction that proceeds with high diastereoselectivity. nih.gov These examples underscore the principle that the C4-methyl group in this compound will be a key controlling element in its derivatization.

Table 2: Example of Stereoselective Synthesis of Fluorinated Pyrrolidines This table is based on data for a related system and illustrates the principle of stereocontrol.

| Entry | Substrate (Styrene) | Catalyst System | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | Styrene | Cu(I)/(S)-DTBM-segphos | 95 | >20:1 | 96 |

| 2 | 4-Methylstyrene | Cu(I)/(S)-DTBM-segphos | 96 | >20:1 | 97 |

| 3 | 4-Chlorostyrene | Cu(I)/(S)-DTBM-segphos | 92 | >20:1 | 95 |

Data adapted from a study on the Cu(i)-catalysed enantioselective 1,3-dipolar cycloaddition to form 3,3-difluoropyrrolidines. nih.gov

Functional Group Interconversions on the Pyrrolidine Framework

Functional group interconversions (FGIs) are essential transformations for elaborating the this compound scaffold into more complex target molecules. solubilityofthings.comfiveable.me These reactions modify existing functional groups without altering the core heterocyclic structure. Common FGIs on a pyrrolidine framework involve derivatization of the nitrogen atom or transformation of substituents on the carbon skeleton.

Table 3: Common Functional Group Interconversions on a Pyrrolidine/Piperidine Scaffold

| Starting Functional Group | Reagents | Resulting Functional Group | Reference Example |

|---|---|---|---|

| Nitrile (-CN) | BH₃·SMe₂ or other boranes | Primary Amine (-CH₂NH₂) | Reduction of a cyano group in a difluoropiperidine precursor. nih.gov |

| Lactam (-C(O)N-) | BH₃·SMe₂ or LiAlH₄ | Cyclic Amine (-CH₂N-) | Reduction of an N-benzyl-3,3-difluoropyrrolidinone. nih.gov |

| Ester (-CO₂Et) | LiAlH₄ | Alcohol (-CH₂OH) | Standard ester reduction. fiveable.me |

| Benzyl Ether (-OCH₂Ph) | H₂, Pd/C | Alcohol (-OH) | Deprotection to reveal a hydroxyl group. nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Heterocycles

There is currently no publicly available, detailed NMR data (¹H, ¹³C, or ¹⁹F) specifically for 3,3-Difluoro-4-methylpyrrolidine in academic or commercial literature. While the principles of NMR spectroscopy are well-established for characterizing fluorinated organic molecules, specific chemical shifts and coupling constants for this compound have not been published.

For fluorinated heterocycles, ¹⁹F NMR is a particularly powerful tool. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing valuable information about the substitution pattern and conformation of the molecule. In the hypothetical case of this compound, one would expect the two fluorine atoms to be diastereotopic due to the adjacent chiral center at C4, potentially resulting in two distinct signals in the ¹⁹F NMR spectrum, each likely showing complex coupling to each other and to adjacent protons.

Similarly, ¹H and ¹³C NMR spectra would provide crucial information. The ¹³C spectrum would be characterized by C-F coupling, with the C3 carbon signal appearing as a triplet. The signals for the carbons and protons of the pyrrolidine (B122466) ring would be influenced by the presence of the fluorine atoms and the methyl group, but without experimental data, any discussion of specific shifts remains speculative.

Mass Spectrometry (MS) Applications in Structural Characterization

Detailed mass spectrometry data for this compound is not available in the public domain. Patent literature does mention the use of Liquid Chromatography-Mass Spectrometry (LC/MS) for the analysis of larger molecules incorporating the this compound scaffold. For instance, a patent discloses an Electrospray Ionization Mass Spectrometry (ES/MS) value (m/z: 291.0 [M+H]⁺) for a larger derivative, which confirms the incorporation of the pyrrolidine ring but does not provide the mass spectrum of the parent compound. google.com

A hypothetical mass spectrum of this compound (molecular weight of the free base: 121.14 g/mol ) under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 121. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as HF, methyl, or ethylene, providing further structural confirmation. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments.

X-ray Crystallography for Solid-State Structure Analysis of Crystalline Forms

There are no published X-ray crystallographic structures for this compound or its simple salts. To perform X-ray crystallography, the compound must be in a crystalline form. If a suitable single crystal of a salt, such as the commercially available hydrochloride, could be grown, this technique would provide definitive proof of its three-dimensional structure.

The resulting crystallographic data would include precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the relative stereochemistry of the methyl group at C4. Furthermore, the crystal packing would show any intermolecular interactions, such as hydrogen bonding involving the amine proton, the chloride ion, and potentially the fluorine atoms.

Thermal Analysis (TGA, DSC) and Dynamic Vapor Sorption (DVS) for Material Characterization

No thermal analysis data, such as from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), has been reported for this compound. Similarly, there is no information available from Dynamic Vapor Sorption (DVS) studies.

TGA would provide information on the thermal stability of the compound and identify decomposition temperatures. For the hydrochloride salt, TGA could show a weight loss step corresponding to the loss of HCl gas upon heating. DSC would be used to determine melting points, glass transitions, and other phase transitions. For a crystalline material, a sharp endotherm corresponding to its melting point would be expected. DVS analysis would be useful for studying the hygroscopicity of the compound, which is an important property for the handling and storage of chemical intermediates.

Computational Chemistry and Theoretical Studies of 3,3 Difluoro 4 Methylpyrrolidine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules like 3,3-Difluoro-4-methylpyrrolidine. Methods such as Density Functional Theory (DFT) and ab initio calculations are used to model the molecule's geometry and energy landscape with high accuracy.

Detailed Research Findings: Theoretical studies on pyrrolidine (B122466) and its derivatives have established that the five-membered ring is not planar but exists in puckered conformations, often described as "envelope" or "twisted" forms. acs.org For this compound, the substituents—two fluorine atoms and a methyl group—profoundly influence the preferred pucker of the pyrrolidine ring. DFT and ab initio methods can determine the relative energies of these different conformers. acs.org Calculations on similar substituted pyrrolidines show that electronegative substituents significantly affect the ring's puckering. nih.gov

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to optimize the molecular geometry and calculate vibrational frequencies, which can be compared with experimental spectroscopic data (IR, Raman) for structural validation. nih.govresearchgate.net These calculations can also determine key electronic properties. For instance, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to predict the molecule's reactivity. nih.gov A smaller HOMO-LUMO energy gap generally implies higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, the electron-withdrawing fluorine atoms are expected to create a significant dipole moment and influence the charge distribution across the ring, particularly at the C3 and C4 positions.

| Calculated Property | Significance | Typical Method |

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles of the most stable conformer. | DFT (e.g., B3LYP/6-31G**) |

| Relative Conformational Energies | Determines the energy differences between various ring puckers (e.g., C4-exo vs. C4-endo). | MP2, CCSD(T), DFT |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. nih.gov | DFT, ab initio |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. researchgate.net | DFT |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra to confirm structure. nih.gov | DFT |

| Thermochemical Data | Provides enthalpy of formation, entropy, and Gibbs free energy for assessing stability and reaction thermodynamics. mdpi.com | DFT |

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

While quantum calculations excel at describing static structures, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. MD simulations are invaluable for exploring the conformational landscape of flexible molecules like this compound and its interactions with solvent molecules or biological targets.

Detailed Research Findings: The pyrrolidine ring is known to exhibit two main puckering modes, often referred to as Cγ-endo (down) and Cγ-exo (up), which can interconvert. nih.gov The presence and configuration of substituents dictate the energetic preference for one pucker over the other. nih.gov For this compound, MD simulations can map the free energy surface of this puckering motion, revealing the most stable conformations and the energy barriers between them. A computational study on N-substituted pyrrolidines demonstrated that even subtle changes in substitution can significantly alter the relative populations of different conformers. researchgate.net

In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. nih.gov This allows for the analysis of dynamic properties such as hydrogen bonding patterns, solvent-accessible surface area, and the time-evolution of dihedral angles that define the ring pucker. Such simulations can reveal how the gem-difluoro group and the methyl group cooperatively or competitively influence the conformational equilibrium of the pyrrolidine ring. For example, studies on other substituted prolines show that steric factors and stereoelectronic effects from substituents guide the ring pucker. nih.gov

| Conformational Feature | Description | Factors Influencing Stability |

| Ring Pucker | The deviation of ring atoms from a mean plane, typically described as 'envelope' or 'twist' conformations (e.g., C4-exo, C4-endo). nih.gov | Steric hindrance between substituents, stereoelectronic effects of fluorine atoms. |

| Methyl Group Orientation | The methyl group at C4 can be in a pseudo-axial or pseudo-equatorial position relative to the ring. | Steric repulsion with other ring atoms and substituents. |

| Nitrogen Inversion | The inversion of the amine nitrogen, though typically rapid, can be influenced by N-substitution. | N/A for the secondary amine, but relevant for N-substituted analogs. |

| Solvation Shell Structure | The arrangement of solvent molecules (e.g., water) around the molecule. | Hydrogen bonding to the N-H group, dipole-dipole interactions with the C-F bonds. |

Quantitative Structure-Activity Relationship (QSAR) Studies in Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug discovery to correlate the chemical structure of compounds with their biological activity. frontiersin.org While specific QSAR studies on this compound may not be publicly available, the methodology can be applied to its analogs to guide the design of new, more potent molecules for a specific biological target.

Detailed Research Findings: QSAR models are built by developing a mathematical relationship between the measured biological activity (e.g., IC50) of a series of compounds and their calculated molecular descriptors. frontiersin.org These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. For a series of analogs of this compound, where the core scaffold is kept constant while peripheral substituents are varied, a QSAR model could be developed to predict their activity against a target like an enzyme or receptor. nih.gov

For example, in a hypothetical series of N-acylated analogs of this compound, a 3D-QSAR method like Partial Least Squares (PLS) could be used. actascientific.com The model might reveal that specific steric bulk or electronic features in the N-acyl group are critical for enhancing biological activity. Such studies provide valuable insights into the structural requirements for molecular recognition by a biological target, helping to prioritize which new analogs to synthesize. nih.gov

| Descriptor Class | Example Descriptor | Information Encoded |

| Electronic | Dipole Moment, Partial Charges | Describes the electronic aspects of the molecule and its ability to engage in electrostatic interactions. |

| Steric | Molecular Weight, Molar Refractivity | Relates to the size and shape of the molecule, influencing its fit into a binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the molecule's lipophilicity, which affects membrane permeability and binding. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular branching and shape in a 2D representation. |

| Quantum Chemical | HOMO/LUMO Energies, Electrostatic Potential | Provides detailed electronic information derived from quantum calculations. nih.gov |

Machine Learning and Artificial Intelligence Approaches in Predicting Chemical Behavior

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and behaviors with unprecedented speed and accuracy. rdworldonline.com These approaches can be applied to this compound to forecast its properties, reactivity, and potential applications.

Detailed Research Findings: ML models, particularly deep neural networks, can be trained on large datasets of known molecules to learn the complex relationships between chemical structure and properties. rsc.org For fluorinated compounds, an ML model could be trained to predict properties like fluorination strength or reactivity in specific chemical transformations. rsc.org For instance, a model could predict the outcome of a nucleophilic substitution reaction at the pyrrolidine nitrogen by learning from a dataset of similar reactions. acs.org

| ML/AI Application | Description | Example Model/Technique |

| Property Prediction | Predicts physicochemical properties like solubility, pKa, and boiling point. rsc.org | Graph Convolutional Networks (GCNs), Deep Neural Networks (DNNs). |

| Reactivity Prediction | Forecasts the outcome and yield of chemical reactions. acs.org | Message-Passing Neural Networks (MPNNs), Transformer-based models. |

| Spectra Prediction | Generates predicted NMR or Mass Spectra to aid in structural elucidation. | Recurrent Neural Networks (RNNs), Convolutional Neural Networks (CNNs). |

| Toxicity Screening | Predicts potential adverse effects or toxicity based on structural motifs. helixr.com | Support Vector Machines (SVMs), Random Forests, DeepTox. helixr.com |

| De Novo Design | Generates novel molecular structures with desired properties based on the fluorinated pyrrolidine scaffold. nih.gov | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |

Drug-Target Interaction (DTI) Prediction Using Advanced Computational Models

Identifying the biological targets of a small molecule is a critical step in drug discovery. Advanced computational models, powered by AI and ML, can predict potential Drug-Target Interactions (DTIs) for compounds like this compound, suggesting possible therapeutic applications. nih.gov

Detailed Research Findings: Modern DTI prediction models move beyond simple docking and leverage large-scale biological data. nih.gov These models can be broadly categorized into ligand-based, target-based, and network-based approaches. For a novel compound like this compound, where experimental interaction data is scarce, methods that rely on its structure and the sequence information of potential targets are particularly useful. nih.gov

Deep learning models, such as DeepConv-DTI or Transformer-based architectures, can extract feature representations from both the drug's structure (often as a SMILES string or molecular graph) and the protein's amino acid sequence. frontiersin.org These features are then combined to predict a binding affinity score or a probability of interaction. frontiersin.org Another approach, collaborative filtering, which is inspired by recommendation systems, can predict interactions by identifying patterns in known drug-target interaction networks. nih.gov By applying these models, researchers can screen this compound against a vast proteome to generate a ranked list of potential protein targets, which can then be validated experimentally. dig.watch This in silico screening significantly accelerates the process of hypothesis generation for drug repurposing or new indication discovery. nih.gov

| Model/Method | Principle | Input Data Required |

| Deep Learning (e.g., DeepConv-DTI) | Uses convolutional neural networks to extract features from drug structure and protein sequence to predict interaction. frontiersin.org | Drug's 1D/2D structure (SMILES/graph), Protein's amino acid sequence. |

| Bipartite Local Models (BLM) | Trains local models for each drug and target based on their known interaction partners and similarity profiles. researchgate.net | Known DTI network, drug-drug similarity matrix, target-target similarity matrix. |

| Collaborative Filtering | Predicts interactions based on the "wisdom of the crowd," assuming similar drugs will interact with similar targets. nih.gov | Sparse matrix of known drug-target interactions. |

| Network-based Inference (e.g., RWR) | Uses algorithms like Random Walk with Restart (RWR) on a heterogeneous network of drugs and targets to predict new links. frontiersin.org | Integrated network of drug-drug, target-target, and known drug-target interactions. |

| Multi-source Information Fusion (e.g., MIFAM-DTI) | Integrates diverse features (e.g., physicochemical properties, fingerprints, protein language model embeddings) using attention mechanisms for prediction. frontiersin.org | Drug SMILES, protein sequence, and other calculated properties. |

Applications As Versatile Building Blocks in Advanced Organic Synthesis

Role in the Construction of Complex Polycyclic and Heterocyclic Molecules

Fluorinated pyrrolidines are recognized as important structural motifs in the design of bioactive molecules. scilit.comnih.gov While specific examples detailing the direct use of 3,3-difluoro-4-methylpyrrolidine in the construction of complex polycyclic and heterocyclic molecules are not extensively documented in publicly available research, the utility of closely related fluorinated pyrrolidine (B122466) derivatives as synthetic intermediates is well-established. For instance, the enantioselective synthesis of 3,3-difluoropyrrolidin-4-ol has been reported, highlighting its value as a building block in medicinal chemistry. nih.gov Such compounds serve as precursors for more complex structures, including those with therapeutic potential.

The introduction of a gem-difluoro group on the pyrrolidine ring, as seen in this compound, can significantly influence the conformational preferences and electronic properties of the resulting molecules. This makes it an attractive scaffold for the synthesis of novel analogues of existing drugs or for the development of entirely new classes of therapeutic agents. The synthesis of fluorinated pyrrolo[2,3-b]pyridines and pyrrolo[2,3-d]pyrimidines, for example, demonstrates the successful incorporation of fluorinated pyrrole (B145914) derivatives into fused heterocyclic systems, which are of interest as potential inhibitors of enzymes like adenosine (B11128) deaminase (ADA) and inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH). enamine.net

Furthermore, fluorinated pyrrolidines have been incorporated into molecules designed as selective inhibitors of carbonic anhydrase isoforms, indicating their role in creating compounds with specific biological targets. nih.gov The principles demonstrated in these syntheses can be extrapolated to the potential applications of this compound in generating novel, complex heterocyclic and polycyclic architectures with tailored biological activities.

Development of Specialty Chemicals and Advanced Materials

The unique physicochemical properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them ideal for the development of specialty chemicals and advanced materials. nih.gov While the direct application of this compound in this context is an area of ongoing research, the broader class of fluorinated organic molecules is integral to materials science.

Fluorinated polymers, for example, are a significant class of materials with diverse applications. nih.gov Monomers derived from fluorinated heterocycles like this compound could potentially be used to synthesize novel polymers with tailored properties, such as specific optical or electronic characteristics. The incorporation of the chiral and polar pyrrolidine moiety could lead to materials with unique self-assembly properties or applications in chiral separations.

In the realm of specialty chemicals, fluorinated building blocks are used in the synthesis of agrochemicals, liquid crystals, and other high-performance organic materials. The presence of the difluoromethyl group in the pyrrolidine ring can enhance the lipophilicity and metabolic stability of agrochemical candidates, potentially leading to more effective and persistent products. The development of synthetic routes to various fluorinated piperidines, a closely related class of heterocycles, underscores the demand for such building blocks in creating new materials and functional molecules. acs.org

Formation of Organic-Inorganic Hybrid Structures, including Ferroelectric Materials

A notable and well-documented application of the protonated form of this compound (3,3-difluoropyrrolidinium) is in the formation of organic-inorganic hybrid materials, particularly those exhibiting ferroelectric properties. These materials are of great interest for their potential use in data storage, sensors, and actuators.

Recent research has demonstrated the successful synthesis and characterization of novel lead-free hybrid organic-inorganic ferroelectric single crystals incorporating the 3,3-difluoropyrrolidinium cation. These materials are environmentally friendly and have a low cost of synthesis.

One such example is (3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O (DFZC) . This compound undergoes a ferroelectric to paraelectric phase transition and exhibits spontaneous polarization. The ferroelectric properties are attributed to the ordering of the organic cations and the distortion of the inorganic framework.

Another notable hybrid material is (3,3-difluoropyrrolidinium)₂CdCl₄ . This compound also displays ferroelectric behavior with a distinct symmetry breaking that results in a biaxial ferroelectric with four equivalent polarization directions. The ferroelectricity in this material is a result of the synergistic effects of the distortion of the inorganic cadmium chloride skeleton and the ordering of the 3,3-difluoropyrrolidinium cations.

The development of these materials highlights the crucial role of the fluorinated organic cation in templating the structure and influencing the physical properties of the hybrid material. The ability of 3,3-difluoropyrrolidinium to participate in hydrogen bonding and its specific steric and electronic profile are key to the formation of these functional crystalline structures.

Medicinal Chemistry Research and Biological Activity Profiling Mechanistic Focus

Scaffold Development for Drug Discovery Leads and Precursors

The 3,3-difluoro-4-methylpyrrolidine motif serves as a valuable scaffold in the design of novel therapeutic agents. The pyrrolidine (B122466) ring itself is a privileged structure in medicinal chemistry due to its three-dimensional nature, which allows for a thorough exploration of pharmacophore space. nih.gov The introduction of a gem-difluoro group at the 3-position of the pyrrolidine ring, along with a methyl group at the 4-position, imparts specific conformational constraints and electronic properties that can be exploited in drug design.

This scaffold is utilized as a building block for the synthesis of more complex molecules, serving as a precursor to potential drug candidates. nih.govunvienna.org Medicinal chemists can functionalize the nitrogen atom and the remaining positions on the pyrrolidine ring to generate libraries of compounds for screening against various biological targets. The defined stereochemistry of the 4-methyl group, in combination with the gem-difluoro substitution, can influence the spatial orientation of these appended functional groups, which is critical for achieving high-affinity and selective interactions with protein binding sites.

For instance, derivatives of 3,3-difluoropyrrolidine (B39680) have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism, highlighting the utility of this scaffold in the development of treatments for type 2 diabetes. nih.gov The rigidity and specific puckering of the difluorinated pyrrolidine ring can contribute to a favorable pre-organization of the molecule for binding to the enzyme's active site.

Molecular Interactions with Specific Biological Targets (Enzymes, Receptors)

The unique structural and electronic features of the this compound scaffold govern its interactions with biological macromolecules, including enzymes and receptors. The presence of the electron-withdrawing fluorine atoms can influence the basicity of the pyrrolidine nitrogen, which in turn affects its ability to form salt bridges or hydrogen bonds with acidic residues in a protein's active site. nih.gov

Research into Enzyme Inhibition Mechanisms

The this compound moiety has been incorporated into molecules designed as enzyme inhibitors. The gem-difluoro group can play a multifaceted role in the inhibition mechanism. It can act as a bioisostere for a carbonyl group or other functional groups, mimicking their size and shape while altering the electronic properties of the inhibitor.

Analysis of Receptor Binding Profiles (e.g., Dopamine (B1211576), Serotonin (B10506) Receptors)

The this compound scaffold has also been explored in the context of ligands for neurotransmitter receptors, such as dopamine and serotonin receptors. These receptors are key targets for the treatment of various central nervous system (CNS) disorders. nih.govnih.gov The binding affinity and selectivity of a ligand for a particular receptor subtype are crucial for its therapeutic efficacy and side effect profile.

The incorporation of the this compound moiety can influence the ligand's receptor binding profile in several ways. The conformational rigidity imposed by the gem-difluoro group can lock the molecule into a specific three-dimensional shape that is complementary to the receptor's binding pocket. Furthermore, the fluorine atoms can engage in specific non-covalent interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the receptor, thereby enhancing binding affinity. The electronic effects of the fluorine atoms can also modulate the pKa of the pyrrolidine nitrogen, which is often a key pharmacophoric element for receptor binding.

Impact of Fluorination on Molecular Recognition, Affinity, and Metabolic Stability at the Molecular Level

The introduction of fluorine atoms into organic molecules has profound effects on their properties, and the this compound scaffold is a prime example of this. The gem-difluorination at the 3-position significantly impacts molecular recognition, binding affinity, and metabolic stability. beilstein-journals.orgnih.govnih.gov

Furthermore, fluorination is a well-established strategy to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govresearchgate.net By replacing hydrogen atoms at a metabolically vulnerable position with fluorine, the metabolic half-life of a drug candidate can be extended. In the case of this compound, the gem-difluoro group effectively blocks metabolic oxidation at the C3 position of the pyrrolidine ring.

The conformational effects of fluorination are also significant. The presence of the two fluorine atoms restricts the puckering of the pyrrolidine ring, leading to a more defined and often more desirable conformation for binding to a specific biological target. beilstein-journals.orgnih.gov This pre-organization of the ligand can reduce the entropic penalty upon binding, leading to higher affinity.

Strategies for Lead Optimization through Targeted Structural Modification

The this compound scaffold provides a versatile platform for lead optimization in drug discovery. nih.govnih.gov Once a lead compound containing this scaffold is identified, medicinal chemists can employ various strategies to improve its potency, selectivity, and pharmacokinetic properties.

Targeted structural modifications can be made to the molecule while retaining the core this compound structure. This can involve the synthesis of a series of analogs with different substituents at the nitrogen atom or at the 4-position, if the methyl group is replaced. By systematically varying these substituents, structure-activity relationships (SAR) can be established, providing insights into the key interactions between the ligand and its biological target. nih.gov

For example, if the initial lead compound shows good potency but poor metabolic stability at a different part of the molecule, further modifications can be made to address this liability while preserving the beneficial properties conferred by the fluorinated pyrrolidine ring. Computational methods, such as molecular docking and quantum mechanical calculations, can be used to guide the design of new analogs with improved properties. nih.govnih.gov

Below is an interactive data table summarizing the key properties and applications of the this compound scaffold discussed in this article.

| Feature | Description | Reference |

| Scaffold Type | Saturated heterocyclic amine | nih.gov |

| Key Functional Groups | gem-Difluoro, Methyl, Secondary Amine | nih.gov |

| Primary Application | Drug discovery lead and precursor | nih.govunvienna.org |

| Notable Biological Targets | Enzymes (e.g., DPP-4), Receptors (e.g., Dopamine, Serotonin) | nih.govnih.govnih.gov |

| Impact of Fluorination | Increased metabolic stability, conformational restriction, altered electronic properties | beilstein-journals.orgnih.govnih.gov |

| Lead Optimization Strategies | Structure-activity relationship (SAR) studies, targeted structural modifications | nih.govnih.gov |

Future Research Directions and Emerging Trends

Development of Novel and More Sustainable Synthetic Methodologies for Fluorinated Pyrrolidines

The synthesis of fluorinated pyrrolidines, including 3,3-difluoro-4-methylpyrrolidine, has traditionally relied on methods that can be hazardous, require harsh conditions, or are not atom-economical. A significant future trend is the development of more sustainable and efficient synthetic strategies.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the construction of complex organic molecules under mild conditions. nih.govchemrxiv.orgresearchgate.net Future research will likely focus on developing photocatalytic methods for the direct C-H fluorination of pyrrolidine (B122466) rings or for the cyclization of fluorinated precursors to form the pyrrolidine core. chemrxiv.org For instance, a photoredox-catalyzed cyclization/hydrogen atom transfer reaction of bromodifluoroethylamines has been reported as a modular two-step synthesis of cyclic β-fluoroalkyl amines. chemrxiv.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and precise control over reaction parameters. nih.govyoutube.com The application of flow chemistry to fluorination reactions is a growing area of interest, as it can enable the safe use of hazardous fluorinating agents and allow for rapid optimization of reaction conditions. nih.govyoutube.com Future methodologies may involve the continuous synthesis of this compound and its analogs, potentially leading to more efficient and cost-effective production.

Biocatalysis: The use of enzymes for selective fluorination and the synthesis of chiral fluorinated compounds is a highly promising and sustainable approach. nih.govnumberanalytics.comnih.gov Researchers are exploring the use of engineered enzymes, such as cytochrome P450s, for the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines. nih.govresearchgate.net This "new-to-nature" biocatalysis could be adapted for the enantioselective synthesis of complex fluorinated pyrrolidines. nih.gov Furthermore, biocatalytic approaches using enzymes like laccase for the synthesis of functionalized pyrrolidine-2,3-diones are also being explored. bohrium.com

Green Chemistry Approaches: There is a strong push towards the use of more environmentally benign reagents and solvents in chemical synthesis. dovepress.comacs.org For fluorinated compounds, this includes moving away from harsh fluorinating agents towards milder and more selective alternatives. nih.gov The development of one-pot, multi-component reactions under green conditions, such as using ultrasound irradiation, is also a key trend in the synthesis of pyrrolidine derivatives. tandfonline.com

Table 1: Emerging Sustainable Synthetic Methodologies for Fluorinated Pyrrolidines

| Methodology | Description | Potential Advantages |

|---|---|---|

| Photocatalysis | Utilizes visible light to drive chemical reactions, often at room temperature. nih.govchemrxiv.orgresearchgate.net | Mild reaction conditions, high selectivity, access to novel reactivity. chemrxiv.org |

| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. nih.govyoutube.com | Enhanced safety, improved scalability, precise process control. nih.govyoutube.com |

| Biocatalysis | Employs enzymes to catalyze specific chemical transformations. nih.govnumberanalytics.comnih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.net |

| Green Chemistry | Focuses on the design of products and processes that minimize the use and generation of hazardous substances. dovepress.comacs.org | Reduced environmental impact, increased safety, improved atom economy. dovepress.comacs.org |

Integration of Advanced Computational Design for Predictive Synthesis and Enhanced Biological Properties

Computational chemistry and in silico methods are becoming indispensable tools in modern drug discovery and materials science. For fluorinated pyrrolidines, these approaches are poised to accelerate the discovery and optimization of new compounds with desired properties.

Predictive Synthesis: Machine learning algorithms and quantum mechanical calculations can be used to predict the outcomes of chemical reactions, helping chemists to design more efficient synthetic routes. nih.gov By analyzing large datasets of reaction information, it may become possible to predict the optimal conditions for the synthesis of a specific fluorinated pyrrolidine derivative, reducing the need for extensive empirical screening.

Enhanced Biological Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity of compounds based on their chemical structure. nih.govnih.gov For fluorinated pyrrolidines, QSAR models can help to identify which structural modifications are most likely to lead to improved potency, selectivity, or pharmacokinetic properties. nih.gov In silico tools are also used to predict ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles, allowing for the early-stage deselection of compounds with unfavorable properties. rsc.org

Conformational Analysis: The introduction of fluorine atoms can have a significant impact on the conformational preferences of a molecule, which in turn can affect its biological activity. chim.it Computational methods can be used to model the conformational landscape of fluorinated pyrrolidines, providing insights into how fluorine substitution influences their three-dimensional structure and interactions with biological targets. chim.it

Exploration of New Application Areas for this compound Beyond Traditional Medicinal Chemistry

While the primary focus of research on fluorinated pyrrolidines has been in medicinal chemistry, their unique properties make them attractive candidates for a range of other applications.

Agrochemicals: The introduction of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides. taylorandfrancis.com The structural motifs found in fluorinated pyrrolidines could be incorporated into new agrochemical designs to improve their performance and reduce their environmental impact.

Materials Science: Organofluorine compounds are widely used in the development of advanced materials, including polymers, liquid crystals, and solar cells. researchgate.netnih.govman.ac.uk The strong carbon-fluorine bond and the unique electronic properties of fluorinated compounds can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical or electronic properties. taylorandfrancis.comnih.gov Fluorinated pyrrolidines could be explored as building blocks for novel fluoropolymers or as components in functional materials. man.ac.uk For example, fluorinated heterocycles are being investigated for applications in materials design and molecular imaging. researchgate.net

Functional Fluids and Electrolytes: The stability and polarity of fluorinated compounds make them suitable for use as functional fluids, such as lubricants or heat-transfer agents. wikipedia.org They are also being investigated for use as electrolytes in batteries and other electrochemical devices. man.ac.uk

Table 2: Potential Non-Medicinal Applications of Fluorinated Pyrrolidines

| Application Area | Rationale for Use |

|---|---|

| Agrochemicals | Enhanced biological activity and metabolic stability. taylorandfrancis.com |

| Polymers | Improved thermal and chemical resistance. man.ac.uk |

| Liquid Crystals | Modification of electronic and optical properties. nih.gov |

| Solar Cells | Potential for use in organic photovoltaic devices. researchgate.net |

| Functional Fluids | High stability and unique polarity. wikipedia.org |

Chemoinformatics and Data Science Contributions to Fluorinated Pyrrolidine Research

The increasing volume and complexity of chemical data necessitate the use of chemoinformatics and data science tools to extract meaningful insights and guide future research.

Development of Fluorine-Specific Databases: There is a need for curated databases that specifically focus on fluorinated compounds, including their synthesis, properties, and biological activities. osdd.netneovarsity.orgucdavis.edu Such databases would be invaluable resources for researchers in the field, enabling them to identify trends, design new experiments, and develop predictive models.

Structure-Property Relationship Mining: Data mining techniques can be applied to large chemical datasets to uncover novel structure-property and structure-activity relationships for fluorinated pyrrolidines. nih.govrsc.org This can help to identify key structural features that are responsible for desired properties and guide the design of new and improved compounds.

Advancement of QSAR and Predictive Models: Chemoinformatics plays a crucial role in the development and validation of QSAR models. nih.govnih.gov As more data on fluorinated pyrrolidines becomes available, these models will become more accurate and predictive, accelerating the drug discovery and development process. For instance, robust QSAR models have been developed to predict the affinity of pyrrolidine analogs for specific biological targets. nih.gov

Visualization of Chemical Space: Chemoinformatics tools can be used to visualize the chemical space occupied by known fluorinated pyrrolidines, helping researchers to identify areas that are underexplored and to design novel compounds with diverse structures and properties. nih.gov

常见问题

Q. What are the key physicochemical properties of 3,3-Difluoro-4-methylpyrrolidine critical for experimental design?

The compound (C₅H₉F₂N) has a molecular weight of 121.13 g/mol, a boiling point of 101.6±40.0 °C, and a density of 1.1±0.1 g/cm³ . These properties guide solvent selection (e.g., high-boiling solvents for reflux), reaction scaling, and purification methods. The wide boiling point range suggests variability in experimental conditions, necessitating precise temperature control during distillation. Density data informs phase separation steps in biphasic reactions.

Q. What synthetic routes are employed for this compound in academic settings?

While direct synthetic protocols are not explicitly detailed in the evidence, analogous fluorinated pyrrolidines are synthesized via nucleophilic substitution or fluorination of precursor heterocycles. For example, fluorinated pyridines are prepared using pentafluoropyridine and sodium azide, followed by functional group transformations . Adapting these methods may involve fluorinating 4-methylpyrrolidine precursors with difluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions.

Q. How can researchers ensure purity and structural integrity during synthesis?

Methodological steps include:

- Purification : Use fractional distillation (boiling point ~101.6°C) or column chromatography with non-polar solvents (e.g., hexane/ethyl acetate).

- Characterization : Employ ¹⁹F NMR to confirm fluorine substitution patterns and GC-MS/HPLC (≥98% purity benchmarks, as in ) .

- Stability testing : Monitor for hydrolysis under varying pH and temperature conditions due to potential sensitivity of the C-F bonds .

Advanced Research Questions

Q. How do fluorine substituents influence the conformational stability and bioactivity of this compound?

Fluorine’s electronegativity and small atomic radius reduce basicity of adjacent amines, enhancing membrane permeability and metabolic stability . The 3,3-difluoro configuration likely induces a rigid pyrrolidine ring conformation, which can be validated via X-ray crystallography or computational modeling (DFT). This rigidity may optimize binding to targets like GPCRs or enzymes, as seen in fluorinated pharmaceuticals .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling point variations)?

Discrepancies in boiling points (±40°C range ) may arise from impurities or measurement conditions. Researchers should:

- Replicate experiments under controlled atmospheres (e.g., inert gas to prevent decomposition).

- Cross-validate with differential scanning calorimetry (DSC) for phase transitions.

- Compare data against computational predictions (e.g., COSMO-RS simulations).

Q. How can the pharmacokinetic (PK) properties of this compound derivatives be methodologically evaluated?

Key approaches include:

- In vitro assays : Microsomal stability tests to assess CYP450-mediated metabolism .

- LogP measurements : Determine lipophilicity via shake-flask or HPLC methods to predict blood-brain barrier penetration.

- Protein binding studies : Use equilibrium dialysis or ultrafiltration to quantify plasma protein interactions. Fluorine’s impact on PK (e.g., prolonged half-life) should be benchmarked against non-fluorinated analogs .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Safety : Handle fluorinating agents (e.g., DAST) in fume hoods due to toxicity.

- Yield optimization : Use design of experiments (DoE) to optimize reaction time, temperature, and stoichiometry.

- Purification at scale : Implement continuous distillation or simulated moving bed (SMB) chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。